molecular formula C9H11NO2 B1342887 4-(Oxiran-2-ylmethoxy)aniline CAS No. 17558-76-8

4-(Oxiran-2-ylmethoxy)aniline

Cat. No. B1342887
CAS RN: 17558-76-8
M. Wt: 165.19 g/mol
InChI Key: ALBWDNPLQOJPCK-UHFFFAOYSA-N
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Description

“4-(Oxiran-2-ylmethoxy)aniline” is a chemical compound with the molecular formula C9H11NO2 . It is used in proteomics research .


Synthesis Analysis

The synthesis of this compound has been reported in the literature. For instance, it was prepared by reacting 4-chlorocinnoline with glycidol/sodium hydride in dry DMF .


Molecular Structure Analysis

The molecular structure of “4-(Oxiran-2-ylmethoxy)aniline” is characterized by the presence of an aniline group (NH2) attached to a benzene ring, which is further connected to an oxirane (epoxide) group through a methoxy linkage .


Chemical Reactions Analysis

The reactivity of this compound has been studied. It was found that its reaction with primary and secondary amines leads to aminoalcohols, which are characterized by a high tendency to rearrangement and/or elimination .


Physical And Chemical Properties Analysis

The predicted boiling point of “4-(Oxiran-2-ylmethoxy)aniline” is 319.0±12.0 °C, and its predicted density is 1.214±0.06 g/cm3 . The pKa value is predicted to be 5.14±0.10 .

Scientific Research Applications

Corrosion Inhibition

One significant application of aromatic epoxy monomers, including derivatives of 4-(Oxiran-2-ylmethoxy)aniline, is in the field of corrosion inhibition. These compounds have been investigated for their effectiveness in protecting carbon steel from corrosion in acidic solutions. The studies reveal that these monomers act as efficient corrosion inhibitors due to their ability to form a protective layer on the metal surface. The effectiveness of these inhibitors has been demonstrated through both experimental and computational techniques, including electrochemical methods and density functional theory (DFT) simulations. These findings suggest the potential of these compounds in extending the life of metal structures exposed to corrosive environments (Dagdag et al., 2019), (Dagdag et al., 2020).

Liquid Crystal Displays (LCDs)

Another application is in the development of liquid crystal alignment layers for LCD technology. A study demonstrated the use of a thermally crosslinked polyimide (PI) containing 4-(Oxiran-2-ylmethoxy)aniline for creating a high-performance liquid crystal alignment layer. This layer exhibits improved mechanical properties and thermal stability, suggesting its suitability for advanced LCD applications that require high reliability and performance (Ahn et al., 2021).

Advanced Materials Synthesis

The compound has also been studied in the context of synthesizing advanced materials. For instance, the synthesis and characterization of liquid crystalline epoxies containing derivatives of 4-(Oxiran-2-ylmethoxy)aniline have been explored for their thermal properties. These materials exhibit unique thermal behaviors, such as high glass transition temperatures and thermal conductivities, making them potential candidates for applications in microelectronics and other high-performance materials sectors (Chen et al., 2019).

Safety And Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H319, H335, H302+H312+H332, and H315, indicating that it can cause serious eye irritation, may cause respiratory irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-(oxiran-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBWDNPLQOJPCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60615755
Record name 4-[(Oxiran-2-yl)methoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60615755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Oxiran-2-ylmethoxy)aniline

CAS RN

17558-76-8
Record name 4-[(Oxiran-2-yl)methoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60615755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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